5-Bromo-4-fluorobenzo[d]thiazol-2-amine
Description
Significance of Benzothiazole (B30560) Scaffolds in Contemporary Chemical Research
Benzothiazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their consistent appearance in a wide range of biologically active compounds. tandfonline.com The structural versatility of the benzothiazole ring allows for substitutions at various positions, leading to a diverse library of compounds with a broad spectrum of pharmacological activities. benthamdirect.compharmacyjournal.in
Research has extensively documented the efficacy of benzothiazole-containing molecules as:
Anticancer Agents: Many derivatives have shown potent antitumor activity, targeting various mechanisms within cancer cells. tandfonline.comnih.govresearchgate.net
Antimicrobial Agents: The scaffold is integral to compounds developed to combat bacterial and fungal infections, addressing the growing concern of antimicrobial resistance. researchgate.netbenthamscience.comresearchgate.net
Anti-inflammatory and Analgesic Agents: Certain benzothiazoles exhibit significant anti-inflammatory and pain-relieving properties. nih.govresearchgate.net
Anticonvulsant and Neuroprotective Agents: Derivatives have been investigated for their potential in treating neurological disorders and conditions like epilepsy. tandfonline.comnih.gov
Other Therapeutic Applications: The range of biological activities extends to antidiabetic, antiviral, antioxidant, antimalarial, and antitubercular properties, among others. nih.govijbpas.comjchemrev.com
Beyond medicine, benzothiazole derivatives are employed in materials science as dyes, fluorescent probes, and components in polymer chemistry. jchemrev.comresearchgate.netpcbiochemres.com Their unique electronic and optical properties make them valuable in the development of functional materials for various technological applications. researchgate.netacs.org
Rationale for Halogen Substitution (Bromine and Fluorine) in Benzothiazole Derivatives for Biological and Chemical Modulation
The introduction of halogen atoms into organic molecules is a common and powerful strategy in medicinal chemistry to modulate their properties. Bromine and fluorine, in particular, offer distinct advantages for enhancing the biological and chemical profiles of benzothiazole derivatives.
Fluorine is highly valued for its unique properties, including its small size and high electronegativity. nih.gov Its incorporation can lead to:
Enhanced Metabolic Stability: The strength of the carbon-fluorine bond can block metabolic pathways, increasing the compound's half-life in biological systems.
Increased Binding Affinity: Fluorine can alter the electronic distribution of a molecule, potentially forming favorable interactions (like hydrogen bonds) with enzyme active sites and enhancing binding affinity. nih.gov
Modulation of Lipophilicity: Strategic placement of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.
Bromine , being larger and less electronegative than fluorine, imparts different effects:
Steric Influence: The larger atomic radius of bromine can provide steric bulk, which can orient the molecule favorably within a binding pocket or prevent unwanted interactions.
Halogen Bonding: Bromine can act as a halogen bond donor, forming specific, non-covalent interactions with electron-rich atoms in biological targets, which can contribute to binding affinity and selectivity.
Increased Potency: The presence of bromine at specific positions on the benzothiazole ring has been correlated with increased biological potency in various studies. pharmacyjournal.in
Impact of Halogen Substitution on Benzothiazole Properties
| Halogen | Key Physicochemical Property | Effect on Molecular Properties |
|---|---|---|
| Fluorine (F) | High Electronegativity | Enhances metabolic stability and can increase binding affinity through electronic effects. nih.gov |
| Bromine (Br) | Larger Atomic Radius | Induces steric effects that can modulate binding interactions and can participate in halogen bonding. |
Overview of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine as a Subject of Academic Investigation
This compound is a halogenated derivative of the 2-aminobenzothiazole (B30445) core, a structure known to be a crucial intermediate for the synthesis of various biologically active compounds. researchgate.net While comprehensive academic studies focusing specifically on this exact molecule are not widely published, its structure suggests it is a compound of significant interest for chemical and pharmacological research. Its properties can be inferred from the extensive research on related halogenated benzothiazoles.
The strategic placement of a fluorine atom at the 4-position and a bromine atom at the 5-position on the benzene (B151609) ring is expected to significantly influence the molecule's reactivity and biological interactions. The 2-amino group serves as a key functional handle, allowing for further chemical modifications to create a library of derivative compounds for screening and development. mdpi.com The investigation of such specifically substituted scaffolds is a critical aspect of modern drug discovery, aiming to map the structure-activity relationships that govern the therapeutic potential of the benzothiazole class.
Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C7H4BrFN2S chemsrc.com |
| Molecular Weight | 247.09 g/mol chemsrc.com |
| LogP | 2.71020 chemsrc.com |
| PSA (Polar Surface Area) | 67.88 Ų chemsrc.com |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-fluoro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2S/c8-3-1-2-4-6(5(3)9)11-7(10)12-4/h1-2H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXCVPDDCLOKOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1SC(=N2)N)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)
Specific ¹H and ¹³C NMR spectral data, including chemical shifts and coupling constants for 5-Bromo-4-fluorobenzo[d]thiazol-2-amine, have not been reported in the searched scientific literature.
Vibrational Spectroscopy (e.g., FT-IR, FT-Raman) for Functional Group and Molecular Vibrational Analysis
Experimental FT-IR and FT-Raman spectra detailing the characteristic vibrational frequencies for the functional groups present in this compound are not available in published research.
Mass Spectrometry (e.g., LC-MS, UPLC-MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
There are no available mass spectrometry data that confirm the molecular weight or describe the fragmentation pattern of this compound.
X-ray Crystallography for Solid-State Structure Determination and Tautomeric Form Analysis
A crystal structure for this compound has not been deposited in crystallographic databases. Consequently, information regarding its solid-state structure, bond lengths, bond angles, and tautomeric form from X-ray diffraction analysis is unavailable.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are routinely used to determine a wide range of molecular properties for benzothiazole (B30560) systems. nih.gov The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set like 6-311++G(d,p) is a common level of theory for such analyses, providing reliable results for geometry, vibrational frequencies, and electronic properties. nih.gov
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. nih.gov For 5-Bromo-4-fluorobenzo[d]thiazol-2-amine, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
Conformational analysis, which is particularly relevant for molecules with rotatable bonds, explores different spatial arrangements (conformers) and their relative energies. mdpi.com For a relatively rigid structure like the benzothiazole core, the primary focus would be on the orientation of the exocyclic amine group (-NH2) relative to the thiazole (B1198619) ring. DFT calculations can determine the most stable conformation and the energy barriers to rotation. mdpi.com
Table 1: Predicted Geometrical Parameters (Illustrative) This table is illustrative. Specific computational data for this compound is not available in the provided search results.
| Parameter | Description | Typical Calculated Value Range for Benzothiazoles |
|---|---|---|
| C-S Bond Length (Thiazole) | Bond distance between Carbon and Sulfur in the thiazole ring. | 1.75 - 1.85 Å |
| C=N Bond Length (Thiazole) | Bond distance for the endocyclic imine bond. | 1.30 - 1.40 Å |
| C-Br Bond Length | Bond distance between the benzene (B151609) ring and the Bromine atom. | 1.88 - 1.92 Å |
| C-F Bond Length | Bond distance between the benzene ring and the Fluorine atom. | 1.33 - 1.37 Å |
| C-N-H Bond Angle (Amine) | Angle of the exocyclic amine group. | 115° - 120° |
Electronic Structure Analysis
Electronic structure analysis focuses on the distribution and energy of electrons within the molecule. Key components of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.
The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more reactive and can be easily polarized, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap implies higher stability and lower chemical reactivity. researchgate.net For substituted benzothiazoles, the HOMO-LUMO gap typically falls in the range of 4.4 to 4.8 eV. mdpi.com
Table 2: Frontier Molecular Orbital Energies (Illustrative) This table is illustrative. Specific computational data for this compound is not available in the provided search results.
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |
| Energy Gap (ΔE) | LUMO - HOMO Energy Difference | 4.0 to 4.8 |
Vibrational Frequency Calculations and Potential Energy Distribution (PED)
Theoretical vibrational frequency calculations are performed to predict a molecule's infrared (IR) and Raman spectra. These calculations are conducted on the optimized geometry to ensure that the structure is a true energy minimum, which is confirmed by the absence of any imaginary frequencies. nih.gov
The calculated frequencies correspond to specific vibrational modes of the molecule, such as stretching, bending, and wagging of bonds. nih.gov A Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific atomic motions, providing a detailed understanding of the molecule's vibrational behavior. nih.gov For example, characteristic C-Br and C-F stretching vibrations are expected to appear in the fingerprint region of the IR spectrum.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides insight into the bonding and electronic delocalization within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for predicting a molecule's reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the charge distribution on the molecule's surface using a color scale.
Typically, regions of negative electrostatic potential (colored red or yellow) are electron-rich and susceptible to electrophilic attack. In contrast, regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net For this molecule, the nitrogen atoms of the thiazole ring and the amine group, as well as the electronegative fluorine and bromine atoms, would be expected to create distinct regions of negative potential, highlighting them as potential sites for interaction. nih.govresearchgate.net
Molecular Dynamics Simulations
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, often in the presence of solvent molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.
of this compound
Computational chemistry, particularly through methods like Density Functional Theory (DFT) and ab initio calculations, serves as a powerful tool for predicting molecular properties. Such studies on analogous molecules, for instance, other halogenated benzothiazoles or related heterocyclic systems, have provided significant insights into their behavior. These investigations typically explore geometric optimization, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP) maps, and various quantum chemical descriptors to understand their stability, reactivity, and potential applications.
For example, studies on similar structures, such as 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine, have utilized DFT calculations to complement experimental data, confirming tautomeric forms and analyzing intermolecular interactions. Likewise, computational analyses of compounds like 5-Bromo-2-Hydroxybenzaldehyde have been performed to understand their structural stability and electronic properties. These studies highlight the methodologies that would be applicable to this compound.
A theoretical investigation of this compound would likely involve geometry optimization to determine the most stable conformation, followed by frequency calculations to ensure it corresponds to a true energy minimum. Subsequent calculations would typically yield a variety of quantum chemical parameters.
Hypothetical Data Tables for Future Computational Studies
Should such research be undertaken, the resulting data would likely be presented in formats similar to the tables below. These tables are provided as illustrative examples of the types of data that ab initio calculations would generate and are not based on published experimental or theoretical results for this specific compound.
Table 1: Calculated Quantum Chemical Properties (Illustrative)
| Property | Calculated Value (Arbitrary Units) |
| Total Energy | Value |
| Dipole Moment | Value |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap (ΔE) | Value |
| Ionization Potential | Value |
| Electron Affinity | Value |
| Electronegativity (χ) | Value |
| Chemical Hardness (η) | Value |
| Chemical Softness (S) | Value |
| Electrophilicity Index (ω) | Value |
Table 2: Predicted Reactivity Indices (Illustrative)
| Parameter | Predicted Value |
| Fukui Function f(r)+ (for nucleophilic attack) | Value |
| Fukui Function f(r)- (for electrophilic attack) | Value |
| Global Electrophilicity (ω) | Value |
| Nucleophilicity (Nu) | Value |
The data in these tables would be instrumental in predicting the reactivity of this compound. The HOMO and LUMO energy levels and their gap (ΔE) would indicate the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity. The molecular electrostatic potential map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites and predicting how the molecule might interact with other reagents. Reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index would provide further quantitative measures of its reactive nature.
Structure Activity Relationship Sar Studies
Impact of Halogen Substitution (Bromine and Fluorine) on Biological Activity Profiles
Halogen atoms, particularly fluorine and bromine, are critical substituents in medicinal chemistry that can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. In the context of the benzothiazole (B30560) scaffold, the identity and position of these halogens are pivotal in determining biological efficacy and target selectivity.
Positional Effects of Halogens on the Benzene (B151609) Ring (e.g., 4-fluoro, 5-bromo)
The specific placement of halogen atoms on the benzothiazole ring system profoundly influences the molecule's interaction with biological targets. Studies on related benzothiazole derivatives have shown that substitutions at various positions can alter the compound's activity. For instance, in a series of antitubercular agents, adding a chloro-substituent at the 4-position of a benzothiazole analog was found to eliminate cytotoxicity while maintaining activity against a specific strain of Mycobacterium tuberculosis. biorxiv.org
While direct studies on the 5-bromo-4-fluoro substitution pattern of this specific aminobenzothiazole are not extensively detailed in the provided results, general principles of SAR suggest that this arrangement is not arbitrary. The 4-fluoro substitution introduces a potent electron-withdrawing group that can affect the pKa of the nearby 2-amino group and alter hydrogen bonding capabilities. The 5-bromo substitution adds a bulky, lipophilic group that can enhance binding through hydrophobic interactions and potentially influence the molecule's metabolic stability. The combination of a fluorine atom at position 4 and a bromine atom at position 5 creates a unique electronic and steric profile that dictates its biological interactions.
Influence of Halogen Identity on Biological Efficacy and Selectivity
The choice between fluorine and bromine at different positions is a key aspect of drug design. Fluorine is a small, highly electronegative atom that can form strong hydrogen bonds and often enhances metabolic stability and binding affinity. Bromine, being larger and more polarizable, contributes more to van der Waals interactions and can also serve as a leaving group in certain metabolic reactions.
In studies of various benzothiazole derivatives, the nature of the halogen substituent has been shown to have a profound chemotherapeutic effect. rjpbcs.com For example, research comparing fluoro- and chloro-substituted aminobenzothiazoles revealed that the chloro-substituted variants exhibited more encouraging sensitivity against certain cancer cell lines. rjpbcs.com Another study on antimicrobial benzothiazoles noted that derivatives with bromine showed significant activity against both Gram-positive and Gram-negative bacteria. ijpsonline.com
The table below illustrates how different halogen substitutions on a related 2-[(1,3-benzothiazol-2-yl)amino]-N-(phenyl)acetamide scaffold affect antimicrobial activity, highlighting the distinct roles of fluorine and bromine.
| Compound | Halogen on Phenyl Ring | MIC (μg/ml) vs. S. aureus | MIC (μg/ml) vs. E. coli | Reference |
| Analog 1 | 4-fluoro | 89 | 96 | researchgate.net |
| Analog 2 | 4-bromo | 110 | 104 | researchgate.net |
This data indicates that for this particular scaffold, the fluoro-substituted analog required a lower minimum inhibitory concentration (MIC) to inhibit the growth of both bacterial strains compared to the bromo-substituted analog, suggesting fluorine may confer higher potency in this context. researchgate.net
Role of the 2-Amino Group in Modulating Interactions and Biological Response
The 2-amino group is a crucial functional group in the benzothiazole series, playing a significant role in biological activity. It can act as both a hydrogen bond donor and acceptor, allowing it to form key interactions with amino acid residues in target proteins like kinases, enzymes, and receptors. nih.govnih.gov In its protonated state, it can also engage in ionic interactions.
An equilibrium exists between the 2-amino-substituted benzothiazole (the amine form) and its tautomeric imine configuration. For 2-aminobenzothiazoles, the amine tautomer is largely predominant in neutral solutions. thieme-connect.de This structural feature is vital for its biological function, as the availability of the amino group's hydrogen atoms is critical for molecular recognition at the active site of target proteins. nih.gov The reactivity of the 2-amino group also makes it a versatile handle for synthesizing a wide array of derivatives, which has been extensively utilized in developing new therapeutic agents. rjpbcs.comresearchgate.net
Effects of Substituents on the Benzothiazole Nitrogen and Sulfur Atoms on Activity
Direct substitution on the thiazole (B1198619) sulfur is not synthetically straightforward and is rarely explored in SAR studies. However, the quaternization of the thiazole nitrogen to form benzothiazolium salts is known. thieme-connect.de Such a modification would introduce a permanent positive charge, drastically altering the compound's polarity, solubility, and ability to permeate cell membranes, which would, in turn, significantly affect its biological activity profile.
Conformational Flexibility and Steric Effects in SAR Elucidation
The three-dimensional structure and conformational flexibility of benzothiazole derivatives are critical for their biological activity. The benzothiazole ring system itself is largely planar. thieme-connect.de However, the orientation of substituents, particularly on the 2-amino group or other positions, can introduce steric hindrance and define the molecule's preferred conformation.
Computational studies on related benzothiazole derivatives have been used to identify stable conformers by analyzing dihedral angles. mdpi.com For instance, the rotation around the bond connecting the benzothiazole ring to a substituted phenyl ring can lead to different low-energy conformations, which may have different binding affinities for a biological target. mdpi.com
The steric bulk of the bromine atom at position 5 and the fluorine atom at position 4 in 5-Bromo-4-fluorobenzo[d]thiazol-2-amine influences how the molecule fits into a binding pocket. The size of the bromine atom can create favorable van der Waals contacts but may also lead to steric clashes if the binding site is constrained. The relatively small size of the fluorine atom typically avoids such negative steric interactions. Understanding these conformational and steric factors is essential for elucidating the detailed structure-activity relationships and for the rational design of more potent and selective analogs. rsc.org
Molecular Mechanisms of Action and Biological Target Identification
Ligand-Protein Interactions and Binding Modes
The interaction of small molecules with their protein targets is fundamental to their biological activity. For 5-Bromo-4-fluorobenzo[d]thiazol-2-amine, understanding these interactions can provide insights into its potential therapeutic effects.
Molecular Docking Studies with Putative Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Although specific docking studies for this compound with many of its putative targets are not widely reported, research on related compounds provides a framework for understanding its potential binding modes.
For instance, docking studies of various benzothiazole (B30560) and benzothiazinone analogs have been performed with enzymes such as DprE1 from Mycobacterium tuberculosis and human Topoisomerase II. plos.orgresearchgate.netresearchgate.net These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that are crucial for the stability of the ligand-protein complex. In the case of DprE1, some benzothiazinone derivatives have been shown to form a covalent bond with a cysteine residue in the active site. plos.org Similarly, docking studies of fluoroquinolones with human Topoisomerase II have identified key amino acid residues involved in binding. researchgate.net
Computational Approaches to Predict Binding Affinity and Specificity
Computational methods are invaluable for predicting the binding affinity and specificity of a ligand for its target protein. Techniques such as Enhanced Sampling of Molecular Dynamics with Approximation of Continuum Solvent (ESMACS) and Thermodynamic Integration with Enhanced Sampling (TIES) have been utilized to calculate the binding free energies of inhibitors for various targets. nih.gov While these specific methods have not been reported for this compound, their application to other ligand-protein systems demonstrates the potential to computationally assess the binding strength of this compound to its putative targets. Such approaches can provide a quantitative measure of how tightly a ligand binds to a protein, which is often correlated with its biological activity.
Identification of Specific Protein Targets and Cellular Pathways
The biological effects of a compound are mediated through its interaction with specific protein targets and the subsequent modulation of cellular pathways. Research into the broader family of benzothiazole derivatives has identified several potential targets and pathways that may be relevant to this compound.
Inhibition or Modulation of Enzyme Activities
The benzothiazole scaffold has been associated with the inhibition of several key enzymes involved in various diseases.
DprE1: Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) is a critical enzyme in the cell wall synthesis of Mycobacterium tuberculosis. Nitro-substituted 1,3-benzothiazinones are known to be mechanism-based covalent inhibitors of DprE1, highlighting this enzyme as a potential target for antitubercular drugs based on the benzothiazole core structure. nih.gov
Topoisomerase II: DNA topoisomerases are essential enzymes that regulate the topology of DNA. Several benzothiazole derivatives have been identified as inhibitors of human Topoisomerase IIα, acting as catalytic inhibitors rather than topoisomerase poisons. esisresearch.org This suggests that this compound could potentially interfere with DNA replication and cell proliferation by targeting this enzyme.
PARP Enzymes: While direct inhibition of Poly(ADP-ribose) polymerase (PARP) by this compound has not been reported, studies on other halogenated compounds provide a rationale for investigation. For example, various 5-halogenated nucleoside analogs have been shown to inhibit PARP activity, with the degree of inhibition being dependent on the nature of the halogen substituent.
Sirtuin 6: There is currently a lack of specific information in the reviewed literature regarding the direct inhibition or modulation of Sirtuin 6 by this compound or closely related benzothiazole derivatives. However, thiazole-based compounds have been investigated as inhibitors of other sirtuin family members, such as SIRT2. nih.gov
Perturbation of Key Cellular Signaling Pathways
Beyond direct enzyme inhibition, benzothiazole derivatives have been shown to affect cellular signaling pathways that are crucial for cell growth and survival. For example, a study on certain 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine derivatives demonstrated the inhibition of both the AKT and ERK signaling pathways in cancer cell lines. nih.gov These pathways are often dysregulated in cancer, and their inhibition can lead to reduced cell proliferation and survival.
Mechanistic Insights Derived from In Vitro Biochemical Assays
In vitro biochemical assays are essential for confirming the activity of a compound against its purified target and for elucidating its mechanism of action.
Various assay formats have been employed to study the effects of benzothiazole-related compounds on their targets. For example, a fluorescence-based enzyme assay has been developed for Mtb-DprE1, which allows for the continuous monitoring of enzyme activity and is well-suited for studying time-dependent inhibition. nih.gov For Topoisomerase II, DNA relaxation assays are commonly used to measure the conversion of supercoiled plasmid DNA to its relaxed form, thereby assessing the inhibitory potential of a compound. researchgate.net In the context of PARP, colorimetric assays that measure the incorporation of biotinylated poly(ADP-ribose) onto histone proteins are available for screening inhibitors. interchim.fr While the findings from these assays are not specific to this compound, they represent the types of methodologies that would be crucial in characterizing its biochemical activity and mechanism of action.
Table 1: Summary of Potential Biological Targets and Mechanistic Insights
| Target/Pathway | Role | Potential Interaction with Benzothiazole Scaffold | Relevant Assay Types |
|---|---|---|---|
| DprE1 | Mycobacterial cell wall synthesis | Covalent inhibition by related benzothiazinones. nih.gov | Fluorescence-based enzyme assays. nih.gov |
| Topoisomerase II | DNA topology regulation | Catalytic inhibition by benzothiazole derivatives. esisresearch.org | DNA relaxation assays. researchgate.net |
| PARP Enzymes | DNA repair, cell death | Inhibition by other halogenated compounds. | Colorimetric incorporation assays. interchim.fr |
| Sirtuin 6 | Histone deacetylation, genome stability | No direct evidence for benzothiazoles; other thiazoles inhibit SIRT2. nih.gov | Enzymatic activity assays. |
| AKT/ERK Signaling | Cell proliferation and survival | Inhibition by other substituted benzothiazoles. nih.gov | Western blot analysis. nih.gov |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Applications As a Chemical Scaffold and Derivatization Strategies
Design and Synthesis of Novel 5-Bromo-4-fluorobenzo[d]thiazol-2-amine Derivatives
The design of new derivatives based on the this compound scaffold is a cornerstone of many drug discovery programs. Synthetic strategies typically focus on two primary sites of modification: the exocyclic 2-amino group and the fused benzene (B151609) ring. These derivatizations aim to modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, to enhance its interaction with specific biological targets.
The 2-amino group of the benzothiazole (B30560) ring is highly reactive and serves as a principal handle for introducing a wide array of functional groups. nih.gov These modifications can establish new hydrogen bonds, ionic interactions, or covalent linkages with biological macromolecules. Common functionalization strategies include acylation, the formation of Schiff bases, and the synthesis of urea (B33335) or thiourea (B124793) analogs.
One prevalent initial step is the reaction with chloroacetyl chloride, which converts the 2-amino group into a reactive N-(benzothiazol-2-yl)-2-chloroacetamide intermediate. nih.govmdpi.com This key intermediate can then undergo nucleophilic substitution with various amines, thiols, or other nucleophiles to build more complex side chains. nih.gov Another common approach involves the condensation of the 2-amino group with various aldehydes to form Schiff bases (imines), which can themselves be final products or intermediates for further reduction or cyclization reactions. mdpi.com Additionally, reaction with substituted isothiocyanates provides a straightforward route to thiourea derivatives, while reactions with carboxylic acids or their activated forms yield a diverse range of amides. mdpi.comresearchgate.net
| Reaction Type | Reagent Class | Resulting Functional Group | Reference |
|---|---|---|---|
| Acylation / Alkylation | Acyl Halides (e.g., Chloroacetyl chloride) | N-Chloroacetamide | nih.govmdpi.com |
| Amide Formation | Carboxylic Acids / Acyl Chlorides | Amide | mdpi.com |
| Schiff Base Formation | Aldehydes / Ketones | Imine (Schiff Base) | mdpi.comuokerbala.edu.iq |
| Thiourea Formation | Isothiocyanates | Thiourea | mdpi.comresearchgate.net |
The benzene portion of the this compound scaffold offers significant opportunities for structural diversification to fine-tune biological activity. The existing bromine atom at position C5 is particularly valuable as it serves as a synthetic handle for modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki coupling, allow for the introduction of a wide variety of aryl and heteroaryl groups at this position. mdpi.com This strategy can profoundly influence the molecule's conformation and electronic properties, enabling the exploration of new binding pockets on a target protein.
While direct substitution on the pre-formed benzothiazole ring can be challenging, a vast chemical space can be accessed by utilizing appropriately substituted anilines as precursors for the initial ring-forming reaction. nih.govijper.org The classical synthesis of 2-aminobenzothiazoles involves the cyclization of a substituted aniline (B41778) with thiocyanate (B1210189) and bromine. nih.gov By starting with anilines bearing additional substituents—such as alkyl, alkoxy, or other halogen groups—a diverse library of benzothiazole cores can be generated. This modular approach allows for systematic optimization of the substitution pattern on the benzene ring. For instance, moieties like oxadiazole, thiophene, and pyrazoline can be incorporated, often as part of larger side chains attached via cross-coupling or by building them from other functional groups on the ring. ijper.orgrasayanjournal.co.in
| Modification Type | Example Substituent | Key Synthetic Strategy | Reference |
|---|---|---|---|
| Aryl/Heteroaryl Substitution | Phenyl, Pyridyl | Suzuki or Stille Cross-Coupling at C5-Br | mdpi.com |
| Alkoxy/Hydroxy Groups | Methoxy, Ethoxy | Williamson Ether Synthesis or starting from substituted anilines | nih.gov |
| Additional Halogens | Chloro, Iodo | Synthesis from multi-halogenated aniline precursors | scbt.com |
| Heterocyclic Moieties | Thiadiazole, Pyrazoline | Multi-step synthesis involving functional group transformation | ijper.orgrasayanjournal.co.in |
Hybrid Molecules and Conjugates Incorporating the this compound Scaffold
Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. This approach can lead to compounds with enhanced affinity, improved selectivity, or a dual mode of action. The this compound scaffold is an excellent component for such hybrids due to its proven biological relevance and synthetic tractability. nih.govnih.gov
Typically, the 2-amino group is first derivatized with a linker that contains a reactive group. nih.gov This functionalized intermediate is then conjugated with another bioactive molecule. For example, benzothiazole scaffolds have been successfully hybridized with other heterocyclic systems known for their pharmacological activities, such as thiazolidinones, 1,3,4-thiadiazoles, quinazolines, and pyrazoles. uokerbala.edu.iqijper.orgnih.gov The nature of the linker is critical and can be varied in length and flexibility to ensure the optimal orientation of both pharmacophores for interacting with their respective targets.
Role as a Key Intermediate in the Synthesis of Complex Bioactive Molecules
Beyond its use as a core scaffold for direct derivatization, this compound also serves as a crucial intermediate or building block in the total synthesis of more complex bioactive molecules. nih.gov Its value lies in the predictable reactivity of its functional groups, which allows for its seamless incorporation into a larger molecular architecture through multi-step synthetic sequences.
Future Research Directions
Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Environmental Sustainability
The future synthesis of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine and its analogs will likely move away from traditional multi-step, high-energy processes towards more sophisticated and sustainable methodologies. Modern synthetic chemistry emphasizes principles of green chemistry, focusing on maximizing atom economy, minimizing waste, and utilizing environmentally benign reagents and conditions.
Future research should prioritize the development of one-pot multicomponent reactions (MCRs), which allow for the construction of complex molecules like this compound from simple precursors in a single step, thus reducing solvent waste and purification efforts. ijcrt.org Furthermore, the application of catalytic systems that are both efficient and reusable is a critical area of exploration. For instance, metal-free catalytic systems, such as those using iodine or silica (B1680970) sulfuric acid, offer an eco-friendly alternative to heavy metal catalysts. semanticscholar.orgmdpi.com
| Synthetic Approach | Key Advantages | Relevant Starting Materials (Example) |
| One-Pot Multicomponent Reactions | High efficiency, reduced waste, operational simplicity. mdpi.com | Halogenated 2-aminothiophenols, aldehydes, dimedone. |
| C-H Functionalization | High atom economy, fewer synthetic steps, direct modification. researchgate.net | Arylthioureas, inexpensive catalysts (e.g., Nickel). |
| Visible-Light Photoredox Catalysis | Mild conditions, metal-free options, energy efficient. nih.gov | Thioanilides, various radical precursors. |
| Green Catalysis | Environmentally benign, reusable catalysts, mild conditions. semanticscholar.org | Aromatic aldehydes, o-aminothiophenol, silica sulfuric acid. |
Advanced Computational Modeling for De Novo Design, Virtual Screening, and Lead Optimization in Drug Discovery
Computational chemistry has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to design and optimize new therapeutic agents. For a molecule like this compound, these in silico methods can accelerate the journey from a chemical entity to a viable drug candidate.
De novo design algorithms can be employed to generate novel molecular structures based on the this compound scaffold, tailored to fit the specific binding pockets of therapeutic targets. This approach allows for the creative exploration of chemical space to identify compounds with potentially superior activity and selectivity.
Virtual screening of large chemical libraries is another powerful technique. By computationally docking vast numbers of compounds against a biological target, researchers can efficiently identify those with a high probability of binding. nih.gov This method can be used to screen for benzothiazole (B30560) derivatives that may interact with a wide range of proteins, such as kinases, DNA gyrase, or enzymes involved in neurodegenerative diseases. mdpi.comresearchgate.net
Once initial hits are identified, computational tools are crucial for lead optimization. Molecular docking and molecular dynamics simulations can provide detailed insights into the binding modes of this compound and its analogs at the atomic level. repcomseet.orgnih.gov This understanding allows for rational, structure-based design modifications to improve potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). researchgate.netmdpi.com
| Computational Method | Application in Benzothiazole Research | Potential Outcome for this compound |
| De Novo Design | Generation of novel benzothiazole-based scaffolds. | Design of unique derivatives with enhanced target specificity. |
| Virtual Screening | High-throughput identification of potential benzothiazole binders from large compound libraries. nih.gov | Discovery of novel biological targets and lead compounds. |
| Molecular Docking | Prediction of binding modes and affinities of benzothiazole derivatives to target proteins. mdpi.com | Rationalizing structure-activity relationships and guiding optimization. |
| Molecular Dynamics | Simulation of the dynamic behavior of the ligand-protein complex over time. | Understanding the stability of binding and the role of conformational changes. |
| ADMET Prediction | In silico estimation of pharmacokinetic and toxicity profiles. mdpi.com | Early identification of potential liabilities and guidance for chemical modification. |
Exploration of Undiscovered Biological Activities and Novel Target Identification through High-Throughput Screening
While the benzothiazole scaffold is known for a range of biological activities, including anticancer and antimicrobial effects, the full therapeutic potential of this compound remains largely unexplored. nih.goviosrjournals.org High-throughput screening (HTS) offers a powerful platform to systematically evaluate this compound and its derivatives against a vast array of biological targets and cellular models.
Phenotypic screening, a key HTS approach, involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired physiological effect, without prior knowledge of the specific molecular target. researchgate.net This strategy is particularly valuable for discovering first-in-class medicines with novel mechanisms of action. A library of derivatives based on the this compound core could be screened for unexpected activities in areas such as neuroprotection, anti-inflammatory effects, or metabolic disorders.
Once a bioactive compound is identified through phenotypic screening, the subsequent challenge is target identification. Modern chemical biology techniques, such as affinity chromatography, activity-based protein profiling, and computational target prediction, can be employed to pinpoint the specific protein(s) with which the compound interacts. mdpi.com The identification of novel targets for the benzothiazole scaffold would open up new avenues for drug development and a deeper understanding of disease biology. nih.gov
| Screening Approach | Description | Potential Discovery for this compound |
| Target-Based Screening | Testing compounds against a specific, known biological target (e.g., a particular enzyme). researchgate.net | Identification of potent and selective inhibitors for validated disease targets. |
| Phenotypic Screening | Evaluating compounds for their effect on cellular or organismal physiology without a preconceived target. researchgate.net | Discovery of novel, previously uncharacterized biological activities. |
| High-Content Screening | An advanced form of phenotypic screening using automated microscopy to measure multiple cellular parameters simultaneously. | Detailed profiling of the compound's effects on cell health, morphology, and signaling pathways. |
| Fragment-Based Screening | Screening smaller, low-complexity "fragments" of molecules to identify those that bind to a target, which are then elaborated into more potent leads. | A complementary approach to HTS for identifying initial starting points for drug design. |
Integration of Chemoinformatics and Big Data Approaches in Benzothiazole Research and Development
The fields of chemoinformatics and big data are poised to revolutionize drug discovery by leveraging the vast and ever-growing amount of chemical and biological data. For benzothiazole research, these approaches can provide valuable insights that guide the design and development of new therapeutics.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of chemoinformatics. By building mathematical models that correlate the structural features of benzothiazole derivatives with their biological activities, researchers can predict the potency of unsynthesized compounds. nih.gov This predictive power allows for the prioritization of synthetic efforts on the most promising candidates.
Machine learning algorithms are increasingly being used to analyze large chemical datasets and predict a wide range of properties, from bioactivity to toxicity. ijcrt.orgrepcomseet.org These models can learn complex patterns that are not apparent to human researchers, thereby uncovering novel structure-activity relationships and guiding the design of benzothiazoles with improved drug-like properties. nih.gov The integration of data from diverse sources, including HTS campaigns, clinical trials, and electronic health records, can provide a more holistic understanding of the therapeutic potential and possible adverse effects of benzothiazole-based drugs.
The development of publicly accessible databases and predictive web tools for benzothiazole derivatives would further democratize this research, allowing a wider community of scientists to contribute to the discovery of new medicines based on this important scaffold. nih.gov
| Data-Driven Approach | Application in Benzothiazole R&D | Potential Impact |
| QSAR Modeling | Predicting the biological activity of novel benzothiazole derivatives based on their chemical structure. nih.gov | Rational design of more potent compounds and reduction of unnecessary synthesis. |
| Machine Learning | Developing predictive models for bioactivity, ADMET properties, and potential off-target effects. repcomseet.org | Improved accuracy in hit identification and lead optimization; prediction of photophysical properties. nih.gov |
| Big Data Analytics | Integrating and analyzing large-scale chemical, biological, and clinical data to identify new drug targets and patient populations. | Uncovering novel therapeutic opportunities and enabling personalized medicine approaches. |
| Chemoinformatics Databases | Curation and sharing of structural and activity data for benzothiazole compounds. | Facilitating collaborative research and the development of more accurate predictive models. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
